molecular formula C8H6ClNO2 B15310195 2-Chloro-1-isocyanato-4-methoxybenzene

2-Chloro-1-isocyanato-4-methoxybenzene

Cat. No.: B15310195
M. Wt: 183.59 g/mol
InChI Key: KZPAGXBXPGFMFK-UHFFFAOYSA-N
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Description

2-Chloro-1-isocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, featuring a chlorine atom, an isocyanate group, and a methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-isocyanato-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxyaniline with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and reactive gas. The reaction proceeds as follows:

2-Chloro-4-methoxyaniline+PhosgeneThis compound+HCl\text{2-Chloro-4-methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-methoxyaniline+Phosgene→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and stringent safety protocols due to the hazardous nature of the reagents involved. The process is optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isocyanato-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

    Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or amides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering the functional groups attached to the benzene ring.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water are commonly used nucleophiles in reactions involving this compound.

    Catalysts: Catalysts such as acids or bases may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from reactions involving this compound include ureas, carbamates, and amides, depending on the specific nucleophile and reaction conditions used .

Scientific Research Applications

2-Chloro-1-isocyanato-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-isocyanato-4-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the creation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-isocyanato-4-methoxybenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both the chlorine atom and the isocyanate group allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-1-isocyanato-4-methoxybenzene

InChI

InChI=1S/C8H6ClNO2/c1-12-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3

InChI Key

KZPAGXBXPGFMFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C=O)Cl

Origin of Product

United States

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